3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
Description
3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring linked to a propyl chain terminating in a 2-oxopyrrolidine moiety. Its key features include:
Properties
CAS No. |
832117-51-8 |
|---|---|
Molecular Formula |
C16H22N2O4 |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C16H22N2O4/c1-21-13-9-12(10-14(11-13)22-2)16(20)17-6-4-8-18-7-3-5-15(18)19/h9-11H,3-8H2,1-2H3,(H,17,20) |
InChI Key |
HQAYJMBGURZBGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCCN2CCCC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and 2-pyrrolidinone.
Formation of Intermediate: The 3,5-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the propyl chain and aromatic ring. Below is a detailed comparison based on molecular features, synthesis, and functional properties:
Structural and Functional Differences
*Estimated based on molecular formula.
Key Observations:
Substituent Diversity: The 2-oxopyrrolidine group in the target compound offers a rigid, hydrogen-bond-accepting lactam ring, contrasting with the pyrazole in (hydrogen-bond donor/acceptor versatility) and the hydroxydimethylethyl group in (metal-coordination capability).
Aromatic Modifications :
- All analogs except retain the 3,5-dimethoxybenzamide core, which likely stabilizes aromatic interactions (e.g., with enzymes or receptors).
- The 3-methyl substituent in reduces steric hindrance compared to methoxy groups, favoring different reactivity profiles.
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., , 207.27) may prioritize catalytic or small-molecule applications, while heavier analogs (e.g., , ~448.50) could target protein-binding sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
